4-Isocyanatonaphthalene-1-carbonitrile
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Overview
Description
4-Isocyanatonaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H6N2O It is characterized by the presence of an isocyanate group (-N=C=O) and a nitrile group (-C≡N) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanatonaphthalene-1-carbonitrile typically involves the reaction of naphthalene derivatives with suitable reagents to introduce the isocyanate and nitrile functionalities. One common method is the reaction of 4-aminonaphthalene-1-carbonitrile with phosgene (COCl2) to form the isocyanate group . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanatonaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The nitrile group can participate in addition reactions with reagents like hydrogen cyanide (HCN) to form imines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like primary amines (R-NH2) and alcohols (R-OH) are commonly used.
Addition Reactions: Hydrogen cyanide (HCN) and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Ureas and Carbamates: Formed from the reaction with amines and alcohols.
Imines: Formed from the addition of hydrogen cyanide to the nitrile group.
Scientific Research Applications
4-Isocyanatonaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isocyanatonaphthalene-1-carbonitrile involves its reactive isocyanate and nitrile groups. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The nitrile group can participate in addition reactions, forming imines and other derivatives. These reactions are facilitated by the electron-rich naphthalene ring, which stabilizes the intermediates formed during the reactions .
Comparison with Similar Compounds
- 8-Chloronaphthalene-1-carbonitrile
- 8-Bromonaphthalene-1-carbonitrile
- 8-Iodonaphthalene-1-carbonitrile
Comparison: 4-Isocyanatonaphthalene-1-carbonitrile is unique due to the presence of both isocyanate and nitrile groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its halogenated counterparts, which primarily undergo substitution reactions . The presence of the isocyanate group also makes it more reactive towards nucleophiles, enhancing its utility in synthetic chemistry.
Properties
CAS No. |
496841-05-5 |
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Molecular Formula |
C12H6N2O |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
4-isocyanatonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6N2O/c13-7-9-5-6-12(14-8-15)11-4-2-1-3-10(9)11/h1-6H |
InChI Key |
OVUAKGQELLNLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=C=O)C#N |
Origin of Product |
United States |
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